2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid
Overview
Description
2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid is a useful research compound. Its molecular formula is C21H13FN2O5 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.08084968 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scaffold Hopping in Drug Discovery
A study describes the use of a scaffold hopping strategy for the design and synthesis of novel H3 receptor antagonists, demonstrating a method to enhance selectivity and pharmacokinetic properties without focusing on the specific chemical structure . This approach is relevant for discovering new therapeutics by altering the molecular framework while retaining biological activity (Gao et al., 2015).
Fluorophore Incorporation in Molecular Structures
The development of novel cavitands that include fluorophores illustrates the application of such chemical entities in enhancing photoluminescence properties. This research can be extrapolated to the incorporation of complex molecules like 2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid in materials science for the development of new photoluminescent materials (Ree et al., 2003).
Antibacterial Activity of Heterocyclic Compounds
Research on novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles has shown significant antibacterial activity, suggesting the potential of complex molecules, including the one , in developing new antibacterial agents. Such studies highlight the importance of structural variation in discovering compounds with desirable biological activities (Rai et al., 2009).
Synthesis and Characterization of Heterocyclic Derivatives
The synthesis and antimicrobial evaluation of isoxazoline derivatives further underscore the utility of incorporating heterocyclic components into complex molecules for the development of new antimicrobial agents. These derivatives' structural and activity analysis provides insights into designing molecules with enhanced biological properties (Shah & Desai, 2007).
Properties
IUPAC Name |
2-[5-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O5/c22-12-5-7-13(8-6-12)24-20(26)17(19(25)23-24)11-14-9-10-18(29-14)15-3-1-2-4-16(15)21(27)28/h1-11H,(H,23,25)(H,27,28)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIJOUIKGXYFG-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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